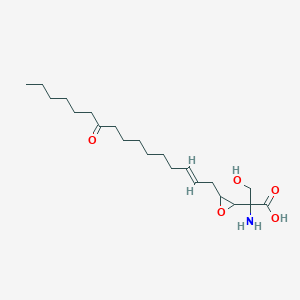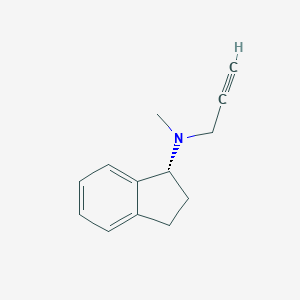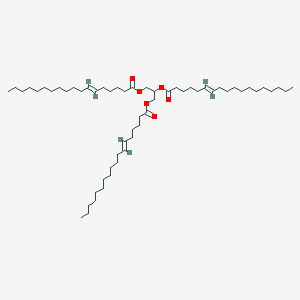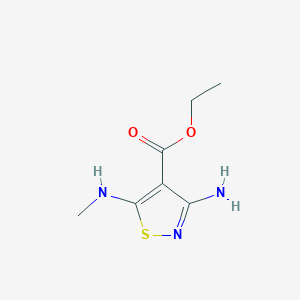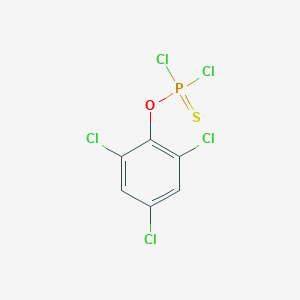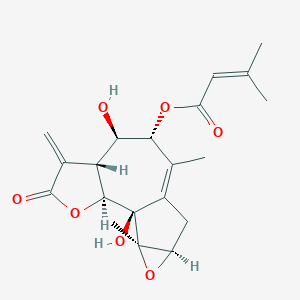
5-Hydroxytomacephalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxytomacephalin is a natural product that belongs to the class of alkaloids. It is a secondary metabolite that is produced by certain species of bacteria, fungi, and plants. This compound has been found to possess various biological activities, including antifungal, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxytomacephalin is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells through the disruption of various cellular pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various bacterial and fungal species. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Hydroxytomacephalin in lab experiments include its potent antimicrobial and anticancer properties. Additionally, the compound can be easily synthesized or isolated from natural sources. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, making it difficult to work with in certain experiments.
Zukünftige Richtungen
Future research on 5-Hydroxytomacephalin should focus on its potential as a new antimicrobial and anticancer agent. Additionally, the compound's mechanism of action should be further elucidated to better understand its biological effects. Finally, the development of new synthetic methods for this compound should be explored to improve its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a natural product that possesses various biological activities, including antifungal, antibacterial, and anticancer properties. The compound can be synthesized or isolated from natural sources and has potential as a new antimicrobial and anticancer agent. Future research on this compound should focus on its mechanism of action and the development of new synthetic methods.
Synthesemethoden
The synthesis of 5-Hydroxytomacephalin can be achieved through various methods, including isolation from natural sources, total synthesis, and semisynthesis. The isolation of this compound from natural sources involves extraction from bacterial, fungal, or plant cultures. Total synthesis involves the chemical synthesis of the compound from basic building blocks, while semisynthesis involves the modification of natural products to produce this compound.
Wissenschaftliche Forschungsanwendungen
5-Hydroxytomacephalin has been extensively studied for its various biological activities. It has been found to possess potent antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to have anticancer properties, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
115995-14-7 |
|---|---|
Molekularformel |
C20H24O7 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[(1R,2S,6R,7R,8R,12R,14R)-1,7-dihydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-8(2)6-13(21)25-16-9(3)11-7-12-19(5,27-12)20(11,24)17-14(15(16)22)10(4)18(23)26-17/h6,12,14-17,22,24H,4,7H2,1-3,5H3/t12-,14-,15-,16-,17+,19-,20-/m1/s1 |
InChI-Schlüssel |
GUWZDJYPWDNEPS-BJKYDIMVSA-N |
Isomerische SMILES |
CC1=C2C[C@@H]3[C@]([C@@]2([C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
SMILES |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
Kanonische SMILES |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
Synonyme |
5-hydroxytomacephalin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




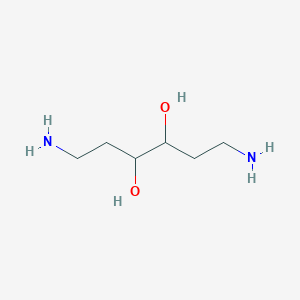

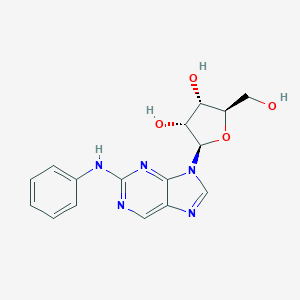

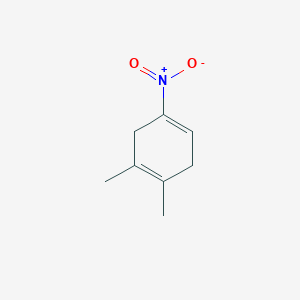
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)
